Welcome to the BenchChem Online Store!
molecular formula C10H14N2O B1306921 4-(2-Pyridinyl)-4-piperidinol CAS No. 50461-56-8

4-(2-Pyridinyl)-4-piperidinol

Cat. No. B1306921
M. Wt: 178.23 g/mol
InChI Key: BUJRWALNQXWLLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06274585B1

Procedure details

A mixture of N-benzyl-4-hydroxy-4-(2-pyridyl)piperidine (1.2 g, 4.48 mmol), 20% Pd—C (0.2 g) and EtOH (100 mL) was stirred at H2 (150 psi ) for 36 h. The catalyst was removed by filtration and washed with more ethanol. Solvent was evaporated to give pure 4-hydroxy-4-(2-pyridyl)piperidine (0.75 g, 94%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([OH:20])([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[Pd].CCO>[OH:20][C:11]1([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=2)[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=NC=CC=C1)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred at H2 (150 psi ) for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with more ethanol
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
OC1(CCNCC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.